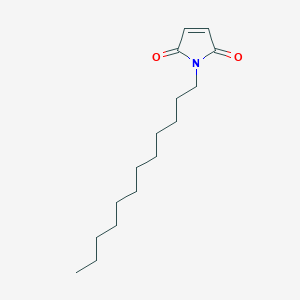

1H-Pyrrole-2,5-dione, 1-dodecyl-

Vue d'ensemble

Description

1H-Pyrrole-2,5-dione derivatives are a class of organic compounds that have been studied for various applications, including their use as corrosion inhibitors and precursors for other chemical substances. These derivatives are characterized by a pyrrole ring with two ketone groups at the 2 and 5 positions, and they can be substituted with various alkyl or aryl groups to modify their properties and reactivity.

Synthesis Analysis

The synthesis of 1H-pyrrole-2,5-dione derivatives can be achieved through different methods. For instance, the derivatives such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD) have been synthesized for the study of their corrosion inhibition properties . Another approach involves the formal isomerization of isoxazole-5-carbaldehydes mediated by Mo(CO)6 in wet MeCN to produce 5-aryl- and 4,5-disubstituted 1H-pyrrole-2,3-diones, which are useful precursors for substituted 1H-pyrrolo[2,3-b]quinoxalines . Additionally, a four-component synthesis method using basic ionic liquids as catalysts has been described for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives .

Molecular Structure Analysis

The molecular structure of 1H-pyrrole-2,5-dione derivatives is crucial for their chemical reactivity and physical properties. The crystal structure of a related compound, 2-methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione, has been determined by X-ray diffraction, revealing strain in the planar fused ring system and unusual substituent effects . The structure of 5-aryl-4-acyl-3-hydroxy-1-carboxymethyl-3-pyrrolin-2-ones, which are related to the 1H-pyrrole-2,5-dione derivatives, has been established using IR and 1H NMR spectroscopy .

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione derivatives are reactive compounds that can undergo various chemical reactions. They can react with nucleophilic reagents due to the highly reactive carbonyl group, allowing the formation of various condensed systems . The reactivity of these derivatives has been exploited in the synthesis of biologically active substances, such as anti-inflammatory and antimicrobial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives are influenced by their molecular structure. For example, the adsorption of MPPD and PPD on steel surfaces obeys Langmuir's adsorption isotherm, indicating that the adsorption mechanism is mainly controlled by a chemisorption process . Quantum chemical calculations using Density Functional Theory (DFT) have been performed to determine the relationship between molecular structures and their inhibition efficiencies . The presence of substituents on the pyrrole ring can significantly affect the electronic properties and, consequently, the physical properties of these compounds .

Applications De Recherche Scientifique

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have been studied for their potential as organic inhibitors of carbon steel corrosion in acidic media. These compounds show promise in protecting metal surfaces from corrosion, and their efficiency increases with concentration. Investigations have revealed that these inhibitors work through a chemisorption process on the steel surface, as supported by thermodynamic data and XPS analysis. Quantum chemical calculations further elucidate the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2015).

Material Properties and Applications

- Polymer Synthesis and Properties : Polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units have been synthesized, resulting in deeply colored polymers. These materials are soluble in common organic solvents and have been considered for various applications due to their physical properties (Welterlich et al., 2012).

- Semiconducting Materials : Compounds with D-A-D architecture containing diketopyrrolopyrrole (DPP) and dipyrrolopyrazinedione (PzDP) have been designed and investigated for their semiconducting properties. These materials are essential in the development of organic field-effect transistors (OFETs) and other electronic devices (Sasikumar et al., 2016).

Photonic and Electronic Applications

- Luminescent Properties : Polymers containing 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units demonstrate strong fluorescence and are soluble in common organic solvents. Their luminescent properties make them suitable for use in optoelectronic devices (Zhang et al., 2008).

- Chemiresistive Sensors : Diketopyrrolopyrrole (DPP) polymers have been explored for their potential in chemiresistive sensors. A particular focus has been on enhancing the stability and operational lifespan of these sensors, making them suitable for detecting various substances (Ngai et al., 2021).

Orientations Futures

The future directions of “1H-Pyrrole-2,5-dione, 1-dodecyl-” research could involve exploring its potential pharmacological properties, including its anti-inflammatory and antimicrobial activities . Further studies could also focus on developing more efficient synthesis methods for this compound and its derivatives.

Propriétés

IUPAC Name |

1-dodecylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15(18)12-13-16(17)19/h12-13H,2-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLLJZNSZJHXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

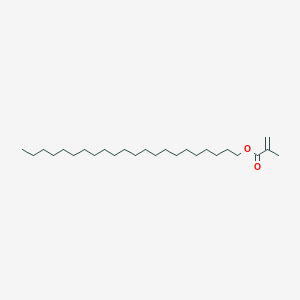

Canonical SMILES |

CCCCCCCCCCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066223 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrole-2,5-dione, 1-dodecyl- | |

CAS RN |

17616-03-4 | |

| Record name | N-Dodecylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17616-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017616034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)

![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)